molecular formula C9H13N3O2 B1417653 2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one CAS No. 1158516-14-3

2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B1417653
CAS No.: 1158516-14-3
M. Wt: 195.22 g/mol
InChI Key: HQEREBJUMBHUTL-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group and a methoxymethyl group attached to a pyrimidine ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine as the nucleophile.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrimidine ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities with pyrimidine derivatives and are known for their biological activities.

    N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen: These modified amino acid derivatives also feature pyrimidine rings and exhibit unique properties.

Uniqueness

2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one is unique due to the presence of both cyclopropylamino and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other pyrimidine derivatives, making this compound a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(cyclopropylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-5-7-4-8(13)12-9(11-7)10-6-2-3-6/h4,6H,2-3,5H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEREBJUMBHUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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